molecular formula C16H23N5O B244410 4-tert-butyl-N-(2-butyl-2H-tetraazol-5-yl)benzamide

4-tert-butyl-N-(2-butyl-2H-tetraazol-5-yl)benzamide

Cat. No.: B244410
M. Wt: 301.39 g/mol
InChI Key: XJGQTMMVSMTOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(2-butyl-2H-tetraazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a butyl group, and a tetrazole ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-butyl-2H-tetraazol-5-yl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-butyl-2H-tetrazole-5-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-butyl-2H-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-tert-butyl-N-(2-butyl-2H-tetraazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-butyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-fluorophenyl)benzamide
  • 4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide
  • 4-tert-butyl-N-(2-chlorophenyl)benzamide

Uniqueness

4-tert-butyl-N-(2-butyl-2H-tetraazol-5-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

4-tert-butyl-N-(2-butyltetrazol-5-yl)benzamide

InChI

InChI=1S/C16H23N5O/c1-5-6-11-21-19-15(18-20-21)17-14(22)12-7-9-13(10-8-12)16(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,17,19,22)

InChI Key

XJGQTMMVSMTOOP-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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